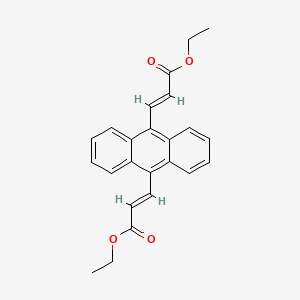

(2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE

Description

(2E,2E)-Diethyl 3,3-(anthracene-9,10-diyl)diacrylate is a conjugated anthracene derivative featuring two acrylate ester groups at the 9,10-positions of the anthracene core. Synthesized via methods adapted from Oliveira et al., this compound is characterized by its (E,E)-configured double bonds in the acrylate moieties, which enhance π-conjugation and stability . Fourier-Transform Infrared (FTIR) spectroscopy (400–4000 cm⁻¹) confirms ester carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-H vibrations, critical for structural validation . The compound exhibits notable fluorescence properties, making it a promising probe for singlet oxygen (¹O₂) detection in biological systems due to its reactivity with O₂(¹Δg) .

Properties

IUPAC Name |

ethyl (E)-3-[10-[(E)-3-ethoxy-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-3-27-23(25)15-13-21-17-9-5-7-11-19(17)22(14-16-24(26)28-4-2)20-12-8-6-10-18(20)21/h5-16H,3-4H2,1-2H3/b15-13+,16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPXBDYNDZUWSS-WXUKJITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OCC)C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,2E)-DIETHYL 3,3-(ANTHRACENE-9,10-DIYL)DIACRYLATE typically involves the following steps:

Starting Materials: Anthracene, diethyl malonate, and acryloyl chloride.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.

Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. A solvent like dichloromethane or toluene is employed to dissolve the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography or recrystallization are used to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can convert the acrylate groups to corresponding alcohols.

Substitution: The acrylate groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted anthracene derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of (2E,2E)-diethyl 3,3-(anthracene-9,10-diyl)diacrylate is in the development of OLEDs. The anthracene core provides excellent luminescent properties, making it suitable for light-emitting layers in OLED devices. Research has demonstrated that incorporating this compound enhances the efficiency and color purity of emitted light due to its high photoluminescence quantum yield .

Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for organic photovoltaic cells. Its structural characteristics allow for effective charge transport and exciton dissociation, which are critical for solar cell performance .

Polymer Chemistry

This compound can be polymerized to create novel materials with enhanced mechanical and thermal properties. The incorporation of anthracene units in polymers can lead to materials with improved stability under UV radiation and increased toughness .

Coatings and Adhesives

Due to its reactive acrylate groups, this compound is also used in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors. Its ability to cross-link upon exposure to UV light makes it suitable for applications in protective coatings .

Anticancer Properties

Recent studies have indicated that anthracene derivatives possess potential anticancer activity. The unique structure of this compound allows for interaction with cellular targets such as DNA or proteins involved in cancer progression . Further research is ongoing to explore its efficacy as a therapeutic agent.

Drug Delivery Systems

The compound's ability to form nanoparticles when conjugated with other biocompatible materials presents opportunities in drug delivery systems. These nanoparticles can enhance the solubility and bioavailability of hydrophobic drugs while providing controlled release profiles .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. Upon exposure to light, it can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS). These ROS can interact with biological molecules, causing oxidative damage. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy, where it can target and destroy cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, synthesis, spectroscopic data, and applications of (2E,2E)-diethyl 3,3-(anthracene-9,10-diyl)diacrylate with analogous compounds:

Key Comparative Findings

Core Structure and Electronic Properties

- Anthracene vs. Chromene/Biphenylene : Anthracene-based compounds exhibit extended π-conjugation, enhancing fluorescence and electronic excitation properties. Chromene derivatives (e.g., ) introduce oxygen heteroatoms, altering electron density and redox behavior . Biphenylene cores () lack fused aromatic rings, reducing conjugation and fluorescence intensity .

Functional Group Impact

- Acrylates vs. Phenols: Acrylate esters in the target compound improve solubility in organic solvents and stabilize the (E,E) configuration, critical for singlet oxygen detection . Phenolic derivatives () prioritize hydrogen bonding and thermal stability, favoring liquid crystal formation .

Spectroscopic Differentiation

- FTIR distinguishes acrylates (C=O ~1720 cm⁻¹) from phenolic O-H (~3300 cm⁻¹) and chromene C-O-C (~1250 cm⁻¹) .

Application Divergence

- Biological Probes : The target compound’s fluorescence and ¹O₂ reactivity suit biological imaging .

- Optoelectronics: 4,4'-(Anthracene-9,10-diyl)diphenol derivatives leverage tunable refractive indices (20–80°C) for liquid crystal displays .

- Chromene Derivatives: Potential uses in drug delivery or photostable materials due to heterocyclic stability .

Biological Activity

(2E,2E)-Diethyl 3,3-(anthracene-9,10-diyl)diacrylate is an organic compound belonging to the family of anthracene derivatives. Its structure features two acrylate groups attached to an anthracene moiety, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications in various fields.

- Molecular Formula : C24H22O4

- Molecular Weight : 374.44 g/mol

- CAS Number : 108366-06-9

- IUPAC Name : Diethyl 3,3'-(anthracene-9,10-diyl)(2E,2'E)-diacrylate

Synthesis

The synthesis of this compound typically involves the reaction of anthracene derivatives with acrylate reagents under controlled conditions. The method often employs solvent-free processes or base-catalyzed reactions to enhance yield and purity .

Antioxidant Properties

Research indicates that anthracene derivatives exhibit significant antioxidant activity. The presence of the anthracene core allows for effective scavenging of free radicals. A study demonstrated that compounds similar to this compound can inhibit lipid peroxidation in biological systems .

Photodynamic Activity

The compound has shown promise as a photosensitizer in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it suitable for applications in cancer treatment and antibacterial therapies. In vitro studies indicate effective cell apoptosis in cancer cell lines when exposed to light in the presence of this compound .

Antibacterial Effects

Recent investigations into the antibacterial properties of anthracene derivatives suggest that this compound can effectively inactivate bacteria when incorporated into polymeric materials. This application is particularly relevant in developing coatings for medical devices to prevent infections .

Case Studies

- Photodynamic Therapy Application :

-

Antibacterial Coatings :

- Research focused on incorporating this compound into polymeric matrices to create antibacterial surfaces. The study found that surfaces treated with the compound showed a marked decrease in bacterial colonization compared to untreated controls .

Comparative Data Table

| Property | This compound | Other Anthracene Derivatives |

|---|---|---|

| Molecular Weight | 374.44 g/mol | Varies |

| Antioxidant Activity | High | Moderate |

| Photodynamic Activity | Effective | Varies |

| Antibacterial Activity | Significant | Limited |

Chemical Reactions Analysis

Reaction with Singlet Oxygen (¹O₂)

DADB undergoes [4+2] cycloaddition with singlet oxygen (¹O₂), forming a stable endoperoxide. This reaction is critical for its application as a fluorescent probe in biological systems .

Key Data:

This reaction is highly selective for ¹O₂ over other reactive oxygen species (ROS), enabling precise detection in photodynamic therapy .

Hydrogenation of Acrylate Double Bonds

Catalytic hydrogenation reduces DADB’s acrylate double bonds, yielding diethyl 9,10-anthracenedipropionate (DEADP). This modification alters photophysical properties .

Comparative Properties:

| Property | DADB | DEADP |

|---|---|---|

| Fluorescence intensity | Moderate | High |

| with ¹O₂ | ||

| Solubility | Low in aqueous media | Improved in polar solvents |

DEADP’s enhanced ¹O₂ reactivity makes it suitable for applications requiring rapid oxygen sensing .

Hydrolysis to Diacrylic Acid Derivative

Alkaline hydrolysis cleaves DADB’s ethyl esters, producing (2E,2E)-3,3-(anthracene-9,10-diyl)diacrylic acid .

Reaction Conditions:

-

Reagents: Potassium hydroxide (KOH) in ethanol

-

Temperature: Reflux (~78°C)

-

Duration: 1 hour

Structural Impact:

| Feature | DADB () | Diacrylic Acid () |

|---|---|---|

| Molecular weight | 374.43 g/mol | 318.32 g/mol |

| Functional groups | Ethyl esters | Carboxylic acids |

| Applications | Fluorescent probes | Coordination polymers |

The diacrylic acid derivative exhibits increased polarity, facilitating use in metal-organic frameworks .

Photophysical Behavior in Solution

DADB’s fluorescence is quenched upon endoperoxide formation, a property exploited for real-time ¹O₂ monitoring .

Experimental Observations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.